3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of pyridoquinazolinones This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
Scientific Research Applications
3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonyl group and quinazolinone core are critical for its binding affinity and specificity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A dipeptidyl peptidase-4 inhibitor with a similar piperidine and quinazolinone structure.
Pyrido[2,1-b]quinazolin-11-one derivatives: Compounds with similar quinazolinone cores but different substituents.
Uniqueness
3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific combination of a piperidine ring, sulfonyl group, and quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methyl-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H19N3O3S/c1-13-7-10-21-16-6-5-14(12-15(16)18(22)19-17(21)11-13)25(23,24)20-8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3 |
InChI Key |
LHXJGGCTOOCKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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